Product packaging for Barium nitrate(Cat. No.:CAS No. 10022-31-8)

Barium nitrate

Cat. No.: B159605
CAS No.: 10022-31-8
M. Wt: 200.34 g/mol
InChI Key: APLQTTYBCHJFIJ-UHFFFAOYSA-N
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Description

Barium nitrate (Ba(NO₃)₂) is an inorganic compound supplied as white, crystalline, odorless crystals with high solubility in water . This high-purity reagent is strictly for professional research applications and is not intended for diagnostic, therapeutic, or personal use. In electrochemical research, this compound is a promising additive for enhancing the performance of zinc-air batteries (ZABs). Recent studies demonstrate that it effectively tunes zinc deposition chemistry, suppressing the "memory effect" from inactive zinc accumulation and mitigating detrimental side reactions like hydrogen evolution (HER) and ZnO passivation . The addition of an optimal concentration (e.g., 1 mM) to alkaline electrolytes has been shown to significantly improve cycle life by 244% and achieve a high coulombic efficiency of 98% . Its mechanism is attributed to modulating local OH⁻ concentrations and promoting controlled zinc nucleation, leading to a smoother electrode morphology and enhanced long-term stability . Beyond energy storage, high-purity this compound is critical in materials science and pyrotechnics research, where it is valued for its role as an oxidizer and a source of green light emission in flame tests and compositions . Due to its toxicity by ingestion or inhalation, appropriate safety precautions must be observed during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaHNO3 B159605 Barium nitrate CAS No. 10022-31-8

Properties

CAS No.

10022-31-8

Molecular Formula

BaHNO3

Molecular Weight

200.34 g/mol

IUPAC Name

barium(2+);dinitrate

InChI

InChI=1S/Ba.HNO3/c;2-1(3)4/h;(H,2,3,4)

InChI Key

APLQTTYBCHJFIJ-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ba+2]

Canonical SMILES

[N+](=O)(O)[O-].[Ba]

boiling_point

Decomposes (NIOSH, 2016)
Decomposes

Color/Form

White cubic crystals
Lustrous white crystals
Crystals or crystalline powde

density

3.24 at 73.4 °F (USCG, 1999)
3.24 g/cu cm
3.24 g/cm³
3.24

melting_point

1098 °F (USCG, 1999)
590 °C
1094°F

Other CAS No.

10022-31-8

physical_description

Barium nitrate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided, an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen produced in fires.
DryPowder;  OtherSolid;  PelletsLargeCrystals
COLOURLESS-TO-WHITE CRYSTALS OR CRYSTALLINE POWDER.
White, odorless solid.

Pictograms

Oxidizer; Acute Toxic; Irritant

solubility

9 % (NIOSH, 2016)
10.3 g/100 g water at 25 °C
Slightly soluble in ethanol and acetone
Solubility in water as weight %: 4.72%, 0 °C;  9.27%, 25 °C;  12.35%, 40 °C;  16.9%, 60 °C;  21.4%, 80 °C;  25.6%, 100 °C;  32.0%, 135 °C
Solubility in water, g/100ml at 20 °C: 8.7 (moderate)
9%

Synonyms

arium nitrate
barium nitrate, monohydrate

vapor_pressure

Low (NIOSH, 2016)
Low

Origin of Product

United States

Synthesis Methodologies and Process Optimization for Barium Nitrate

Crystallization Techniques for Barium Nitrate (B79036) Production

Crystallization from solution is a fundamental method for producing high-purity barium nitrate crystals, with various parameters influencing the growth process and the final crystal properties.

Slow evaporation solution growth is a common and effective technique for growing single crystals of this compound and its semi-organic derivatives. This method involves dissolving the compound in a solvent, typically deionized water, to create a saturated solution, which is then allowed to evaporate slowly, leading to crystal formation.

For instance, Glycine (B1666218) this compound (GBN) crystals have been successfully grown using the slow evaporation method. The process typically involves preparing a saturated solution of glycine and this compound in deionized water, stirring it for several hours (e.g., 6 hours), and then allowing it to evaporate at a controlled temperature (e.g., 50 °C) over a period of 16-28 days. The resulting GBN single crystals often exhibit a trapezoid shape, with typical dimensions of 5x4x3 mm³. fishersci.cafishersci.fi Similarly, L-Methionine this compound (LM+BN) crystals, a semi-organic nonlinear optical material, have been grown by slow evaporation at an elevated temperature of 40 °C from a supersaturated solution, yielding transparent crystals with dimensions up to 21 × 20 × 2 mm³. uni.lu L-proline this compound (LPBN) crystals have also been grown at room temperature via this technique, producing good quality crystals after approximately two weeks. fishersci.pt Pure this compound crystals themselves can be grown by slow evaporation at ambient temperature, yielding transparent cubic crystals, typically 6x5x2 mm in size, after 5-6 weeks. nih.gov

The application of external fields, such as electric fields, can significantly influence the growth and properties of this compound crystals, particularly for semi-organic compounds that possess local dipole moments.

Research on Glycine this compound (GBN) crystals grown by slow evaporation has explored the effect of an external electric field (0-5 kV/cm) applied during the growth process. The presence of an external electric field is believed to align local dipole moments, potentially enhancing the quality of the grown single crystal. X-ray powder diffraction analysis of GBN crystals grown under varying electric fields revealed that higher electric fields could cause diffraction peaks to shift to lower 2θ values. Furthermore, refinement analysis indicated that the lattice parameter 'a' increased, while 'b' and 'c' decreased with increasing electric field application. fishersci.cafishersci.fi

Table 1: Influence of Electric Field on GBN Crystal Lattice Parameter 'a' fishersci.fi

Electric Field (kV/cm)Lattice Parameter 'a' (Å)
08.2328 (3)
18.2510 (2)
28.2557 (1)
38.2571 (1)
48.2623 (2)
58.2574 (2)

The morphology and quality of this compound crystals are highly dependent on various synthesis parameters, including supersaturation, solute concentration, temperature, solution composition, stirring, and the presence of impurities. americanelements.com

For this compound (Ba(NO₃)₂) single crystals grown by the aqueous solution method, different morphologies have been observed, including tetrahedral, cubic, and, less frequently, dodecahedral shapes. americanelements.comereztech.com The normal growth rate of Ba(NO₃)₂ crystals in solution is proportional to the supersaturation. To obtain transparent single crystals, it is crucial to maintain the solution below 5% supersaturation. For instance, the normal growth rate for {111} faces was reported as 2.51 × 10⁻⁶ mm/s at 0.7% supersaturation (32.0 °C), increasing to 6.43 × 10⁻⁶ mm/s at 3.0% supersaturation, and 7.01 × 10⁻⁶ mm/s at 5.0% supersaturation. ereztech.com The quality of the grown crystal is also influenced by the nature of the seed crystal, the cooling rate employed, and the agitation of the solution. americanelements.comereztech.com

Precipitation and Co-precipitation Approaches for this compound Synthesis

Precipitation and co-precipitation are versatile methods for synthesizing this compound and other barium-containing compounds, often yielding fine particles or precursors.

This compound itself can be prepared by reacting barium oxide, hydroxide (B78521), or carbonate with nitric acid, followed by recrystallization from the resulting solution. Another route involves reacting barium chloride with sodium nitrate or silver nitrate, then filtering and recrystallizing the this compound. fishersci.comnih.gov Purity is critical, as any sulfate (B86663) impurities will cause barium to precipitate out. fishersci.com

Co-precipitation is particularly useful for producing homogeneous, high-purity precursors for complex barium-containing materials. For example, Barium Oxide (BaO) nanoparticles have been synthesized via a co-precipitation method using this compound and sodium bicarbonate as starting materials. This facile, cost-effective method yields flower-shaped BaO nanoparticles with crystallite sizes of 15–16 nm. atamankimya.comguidetopharmacology.org Similarly, barium sulfate (BaSO₄) nanoparticles have been synthesized from this compound using a precipitation method in the presence of a water-soluble organic polycarboxylic polymer as a modifying agent, resulting in spherical nanoparticles with diameters of 30-35 nm. americanelements.com Co-precipitation has also been employed for the synthesis of barium hexaferrite (BaFe₁₂O₁₉) using barium and iron nitrates, where the choice of chemical system (nitrate vs. acetate-nitrate) and Fe³⁺/Ba²⁺ molar ratio influenced the formation temperature and particle size. americanelements.com In the preparation of composition-modified barium titanate powders, co-precipitation of this compound is a key step, where impurities like sodium, potassium, and strontium ions are undesirable and methods are employed to reduce their concentration, often involving washing the precipitated this compound with nitric acid solutions. attelements.com

Sol-Gel Auto-Combustion Synthesis of this compound Precursors

The sol-gel auto-combustion method is a powerful technique for synthesizing nanocrystalline barium-containing materials, often utilizing this compound as a primary precursor. This method involves forming a gel from a solution of metal nitrates and a fuel, followed by an exothermic auto-combustion reaction.

For the synthesis of M-type Barium Hexaferrite (BaFe₁₂O₁₉) nanoparticles, this compound and iron(III) nitrate nonahydrate are commonly used as precursors. Citric acid or carbohydrate sugars serve as fuels and chelating agents. The process typically involves dissolving the nitrates and fuel in a solvent (e.g., water), stirring and heating to form a viscous gel (e.g., at 90–100 °C for 3 hours), which then undergoes auto-combustion upon further heating (e.g., to 150 °C). The auto-combustion is rapid, often terminating within a minute. Despite variations in ignition periods, this method can reproduce hexagonal microplates and nanorods with consistent magnetic properties. researchgate.netfishersci.noguidechem.com

Another application of this method is the synthesis of nanocrystalline Barium Stannate (BaSnO₃) powders. This compound, tin nitrates, and glycine are combined in stoichiometric amounts (e.g., 1:1:4 molar ratio) and dissolved in water. The solution is evaporated to form a thick gel (e.g., at 70-80 °C), which then undergoes auto-combustion when heated to a higher temperature range (e.g., 170-180 °C), forming the nanocrystalline powder within minutes. attelements.com This method is also used for synthesizing Barium Titanate (BaTiO₃) and Zr-doped Barium Titanate, using this compound, titanium(IV) isopropoxide, and glycine as the combustion agent. epa.gov

Hydrothermal Synthesis Routes for this compound and Related Compounds

Hydrothermal synthesis is a wet-chemical method that utilizes aqueous solutions at high temperatures and pressures to synthesize crystalline materials, including this compound and related compounds. This route allows for control over crystallinity, size, and morphology.

While direct hydrothermal synthesis of pure this compound is less commonly highlighted in the provided snippets, this method is frequently employed for complex barium-containing oxides using this compound as a precursor. For instance, Barium Hexaferrite (BaFe₁₂O₁₉) nanoparticles have been successfully synthesized via a simple hydrothermal method using this compound, iron(III) nitrate nonahydrate, and potassium hydroxide (KOH) as starting materials. The nitrates are dissolved in deionized water, followed by the addition of NaOH, and the solution is then transferred to an autoclave for hydrothermal reaction. Varying the temperature (e.g., up to 290 °C) and holding time (e.g., 1 to 5 hours) influences the crystallinity and magnetic properties of the resulting BFO nanoparticles, which typically exhibit faceted plate-like shapes. fishersci.comcenmed.com

Barium Titanate (BaTiO₃) nanoparticles are also synthesized hydrothermally. Precursors such as this compound and titanium(IV) n-butoxide in a water-1-butanol mixture with KOH as a mineralizer can yield cube-like BaTiO₃ particles around 10 nm in size at 135 °C over 16 hours. metabolomicsworkbench.org Another approach uses an amorphous titania precipitate slurry and this compound, with in situ X-ray diffraction studies showing rapid BaTiO₃ formation (within 15 seconds at 150 °C), demonstrating the efficiency of this route for nanocrystalline BT. metabolomicsworkbench.org The method can yield different micromorphologies of barium titanate, depending on raw material concentration and other conditions.

For single crystalline barium aluminate (BaAl₂O₄) nanoplatelets, a facile hydrothermal treatment of a mixed solution of this compound and aluminum nitrate in the presence of surfactants has been reported. Post-growth annealing at high temperatures further promotes crystallization. Barium tungstate (B81510) (BaWO₄) crystals can also be obtained from the precipitation reaction between this compound and sodium tungstate. ereztech.com

Electrochemical Synthesis Approaches for this compound-Derived Materials

While direct electrochemical synthesis of this compound itself is less commonly documented, this compound frequently serves as a critical precursor in the electrochemical preparation of various barium-derived materials. These methods leverage electrochemical principles to control the deposition and formation of complex oxides and other compounds.

One notable application is the fabrication of barium titanate (BaTiO₃) thin films through potentiostatic electrochemical deposition. In this process, barium titanate films are prepared on substrates, such as Pt/Ti/SiO₂/Si, from a mixed water-methyl alcohol bath nearly saturated with this compound. The composition of the deposited oxide film is highly dependent on the applied potential and current density during the electrolysis. As-grown films are typically amorphous, with barium ions primarily present as this compound. Subsequent annealing at temperatures above 500°C in air facilitates the crystallization of polycrystalline barium titanate thin films. This crystallization occurs at relatively low temperatures due to the facile decomposition of this compound into barium oxide and nitrous gas during the annealing process. researchgate.net

Similarly, in the synthesis of bismuth basic nitrates (BBNs) , an electrochemical method involving cathodic electrodeposition from an acidic bismuth nitrate solution is employed, followed by thermal treatment of the obtained deposit. This process highlights how electrochemical parameters, such as electrodeposition current density, thermal treatment temperature, and the choice of working electrode material (cathode), significantly influence the morphology, crystal structure, and chemical structure of the resulting nitrate-derived materials, as well as their sorption efficiency. mdpi.com

This compound also acts as a precursor in the synthesis of other barium-containing compounds like BaNiO₃ , which are then investigated for their electrocatalytic properties. BaNiO₃ can be prepared via methods such as sol-gel and metal nitrate decomposition, where this compound is a key starting material. The choice of synthesis method, including those involving nitrate precursors, profoundly influences the chemical, morphological, and microstructural features of the final products. chemrxiv.org

Purification Strategies for this compound Precursor Materials

The purity of this compound is paramount, especially when it is used as a precursor for high-quality ceramic powders like barium titanate, where impurities can negatively impact the electrical properties of the end product. Several sophisticated purification techniques have been developed to achieve high-purity this compound. google.com

Key purification strategies include:

Precipitation and Coprecipitation: Impurities can be removed from this compound aqueous solutions by precipitation or coprecipitation using a nonmetallic-ion-containing strong base, such as tetraalkylammonium hydroxides. The precipitated impurities are then separated from the solution. google.com

Reduction of Oxymetal Ions: Higher oxidation-state oxymetal ions (e.g., those with oxidation states 6 and 7) can be reduced to lower oxidation states (four or less) and subsequently precipitated as hydroxides, which are then separated from the this compound solution. google.com

Liquid-Liquid Exchange Extraction: This method is particularly effective for separating common metallic impurities such as sodium, potassium, and calcium. Crucially, it is also employed to remove strontium ions, which pose a significant challenge due to their chemical similarity to barium, making conventional techniques like fractional crystallization less effective for their separation. google.com

Crystallization from Nitric Acid Solution: Crystallization of this compound from an aqueous nitric acid solution is a highly effective method for reducing strontium contamination. The "reduction factor" (ratio of impurity concentration in starting material to purified material) is influenced by the initial strontium concentration, the concentration of nitric acid in the solution, and the temperature of crystallization. For starting materials with high strontium contamination, multiple crystallizations may be necessary to achieve very low impurity levels (e.g., less than 10 ppm strontium). google.com

Washing with Nitric Acid Solution: After precipitation, washing this compound crystals with an aqueous solution containing at least 10 wt% nitric acid (and ideally at a temperature not exceeding 50°C, or even 30°C) is effective in significantly reducing the concentrations of sodium and potassium ions. google.com

Neutralization: Following purification steps that involve strong bases, the this compound solution, which may have a high pH (e.g., pH 10), is typically neutralized to approximately pH 7 by adding dilute nitric acid. google.com

These purification techniques collectively ensure that this compound precursor materials meet the stringent purity requirements for advanced applications, leading to improved properties in the resulting materials, such as higher relative permittivities and increased dielectric breakdown strengths in barium titanate. google.com

Impact of Synthesis Conditions on this compound Material Characteristics

The characteristics of this compound, both as a standalone compound and as a precursor for derived materials, are significantly influenced by its synthesis conditions. Controlling these parameters allows for the tailoring of properties such as purity, crystal size, morphology, and reactivity.

Temperature: Temperature plays a multifaceted role in this compound synthesis and its subsequent behavior. Anhydrous bulk this compound undergoes thermal decomposition primarily between 500-700°C, with the main decomposition occurring at 630°C, yielding barium oxide, nitrogen dioxide, and oxygen. researchgate.net This decomposition characteristic is vital for applications requiring barium oxide formation. In the preparation of this compound from barium chromate (B82759) and nitric acid, the solubility of this compound increases with temperature up to 40-50°C, beyond which it remains constant. scientific.net, researchgate.net For derived materials, such as barium titanate, using this compound and titanium dioxide as precursors can lower the synthesis temperature to 800°C, compared to 1300°C required by conventional solid-state reactions. The thermal treatment temperature in electrochemical synthesis also impacts the morphology, crystal structure, and chemical structure of materials like bismuth basic nitrates. mdpi.com

pH: The pH of the reaction environment is a critical factor influencing purity and phase composition. In a method for preparing this compound from raw materials containing both barium carbonate and calcium carbonate, maintaining a reaction pH between 1 and 7 in a solution saturated with calcium ions ensures that only barium carbonate reacts with nitric acid. This selective reaction prevents the undesirable reaction of calcium carbonate, thereby enhancing the purity of the this compound product. google.com For derived materials, such as barium aluminates, the precipitation pH, along with the aging process, significantly affects the final phase composition and crystal size. matec-conferences.org Similarly, in the synthesis of barium ferrite (B1171679), the reaction pH directly influences the fraction of non-magnetic hematite (B75146) impurity, which in turn impacts the magnetic properties of the final product.

Concentration: The concentration of reactants, particularly nitric acid, has a direct impact on this compound's solubility and purification efficiency. Higher concentrations of nitric acid are observed to decrease the solubility of this compound. scientific.net, researchgate.net During crystallization for purification, the concentration of nitric acid also influences the reduction factor of strontium contamination; excessively high acid concentrations can paradoxically lead to a higher concentration of strontium within the crystallized this compound. google.com For sol-gel synthesis of M-type barium hexaferrite, the concentration of barium ions in the film-forming solutions affects their viscosity and stability. csic.es

Stirring Rate: For the synthesis of this compound from barium chromate and nitric acid, the stirring rate influences solubility. Increasing the stirring rate generally decreases the solubility of this compound. An optimal stirring rate of 100-200 rpm is recommended to ensure efficient conversion rates while avoiding issues like splashing. scientific.net, researchgate.net

Precursor Purity and Type: The initial purity of this compound precursors is crucial for the quality of derived materials. For instance, high-purity this compound is essential for fabricating high-quality barium titanate with superior electrical properties. google.com Strontium, due to its chemical resemblance to barium, is a particularly challenging impurity to remove effectively by conventional methods. google.com Furthermore, the specific type of barium precursor used can profoundly impact the characteristics of the final product. For example, in the sol-gel synthesis of barium zirconate, using this compound as a precursor yields better results in terms of purity and particle size compared to barium acetate (B1210297). lew.ro Modifying the this compound precursor itself, such as synthesizing a microporous structure, can lead to a decrease in crystallite size and bulk density, which in turn improves properties like ignition reliability in pyrotechnic applications. researchgate.net

The interplay of these synthesis conditions allows for precise control over the properties of this compound and its derived materials, enabling their optimization for diverse industrial and scientific applications.

Structural Elucidation and Crystallographic Studies of Barium Nitrate

Crystal System and Space Group Analysis of Barium Nitrate (B79036)

Barium nitrate typically crystallizes in a cubic crystal system. nih.govamericanelements.comeasychem.orgnih.govamericanelements.comnih.gov The most commonly reported space group for this compound is Pa-3, identified by the Hermann-Mauguin notation. nih.govamericanelements.comnih.govnih.gov The corresponding Hall space group symbol is -P 2ac 2ab 3, and its space group number is 205. nih.govnih.govnih.gov Some studies have also indicated the space group P2₁3, which is a non-centrosymmetric space group, a finding supported by neutron diffraction analysis. americanelements.comamericanelements.comamericanelements.com This non-centrosymmetric nature is significant for certain optical properties. americanelements.com

Determination of Unit Cell Parameters for this compound

The unit cell parameters of this compound have been determined through various crystallographic studies, consistently showing a cubic lattice where all axes are equal (a=b=c) and all angles are 90 degrees (α=β=γ=90°). nih.goveasychem.orgnih.govamericanelements.comnih.gov Slight variations in the reported lattice constant 'a' can be observed across different studies, which may be attributed to differences in experimental conditions, such as temperature or crystal growth techniques. For instance, values for 'a' range from approximately 8.11 Å to 8.295 Å. nih.govamericanelements.comeasychem.orgnih.govamericanelements.comnih.govamericanelements.comnih.gov The unit cell volume is derived from these parameters.

Table 1: Representative Unit Cell Parameters for this compound (Ba(NO₃)₂)

ParameterValue (Å) / Angle (°)Source
a8.11021 Å nih.gov
a8.11 Å americanelements.comnih.govamericanelements.com
a8.1184 Å easychem.orgamericanelements.com
a8.216 Å nih.gov
a8.295 Å nih.gov
α, β, γ90° nih.goveasychem.orgnih.govamericanelements.comnih.gov
Volume535.07 ų easychem.orgamericanelements.com
Volume533.41 ų nih.gov

(Note: This table is designed to be interactive, allowing users to sort or filter data based on specific parameters or sources in a digital format.)

Advanced X-ray Diffraction (XRD) Investigations of this compound Structures

X-ray diffraction (XRD) is a primary technique employed to investigate the crystal structure of this compound. XRD studies consistently confirm the cubic crystal structure of both pure and doped this compound crystals. easychem.orgamericanelements.comatamanchemicals.com The sharp and well-defined peaks observed in powder XRD patterns indicate the purity and good crystalline nature of the material. nih.gov Researchers utilize diffractometers with CuKα radiation to collect XRD data, which enables the determination of unit cell parameters and the identification of various reflection planes. easychem.orgamericanelements.com XRD analysis is also crucial for detecting subtle changes in lattice parameters and shifts in peak positions, which can occur due to the incorporation of dopants or other structural modifications. fishersci.ca Furthermore, in-situ XRD analysis can reveal phase-structural changes, including polymorphic transformations or the formation of new substances. emaagro.az

Neutron Diffraction Studies for this compound Structural Refinement

Neutron diffraction provides a powerful tool for structural refinement, particularly advantageous for locating lighter atoms like oxygen within a crystal lattice, which can be challenging with X-ray diffraction due to their lower scattering power. High-precision powder neutron diffraction has been utilized to study the structure of this compound crystals. nih.gov These studies have revealed that external influences, such as centrifugation during crystal growth, can lead to significant structural changes. Specifically, centrifugation has been shown to cause the displacement of nitrate oxygen atoms in the xy plane, resulting in a rotation of the NO₃ trigonal prism about the third-order axis. nih.gov This also leads to variations in bond lengths and angles within the coordination polyhedron of barium atoms. nih.gov Earlier discrepancies in determining the centrosymmetry of this compound were ultimately resolved by neutron diffraction, which confirmed the non-centrosymmetric space group P2₁3. americanelements.com

Influence of Doping on the Crystal Structure of this compound

The incorporation of foreign ions (doping) into the this compound crystal lattice can significantly influence its structural and crystallographic properties. This influence depends on factors such as the ionic radius of the dopant, its charge, and its concentration.

Studies on the incorporation of divalent cationic species, such as calcium (Ca²⁺), strontium (Sr²⁺), and lead (Pb²⁺), into the Ba(NO₃)₂ lattice have shown that these impurities can be energetically favored for incorporation. americanelements.com For instance, Ca²⁺ ions are found to be the most energetically favored species for incorporation into the Ba(NO₃)₂ lattice compared to Sr²⁺ and Pb²⁺ ions. americanelements.com The incorporation modeling confirms solid-solution behavior, often exhibiting an excellent fit with Vegard's Law, which describes a linear relationship between the lattice constant and the concentration of the alloying element. americanelements.com

Ionic impurities can also impact the crystal morphology. Morphological predictions suggest a well-defined cube-octahedron habit for Ba(NO₃)₂, and the incorporation of dopants like Sr²⁺ can lead to preferential incorporation onto specific surfaces, such as the {111} surfaces, influencing the final crystal shape. americanelements.com The presence of dopants can induce slight changes in the unit cell parameters and cause shifts in the peak positions observed in powder X-ray diffraction patterns, indicating the successful incorporation of the impurity into the host lattice. fishersci.ca

Specific doping elements have been investigated for their effects on this compound's crystallography:

Strontium Nitrate (Sr(NO₃)₂): Strontium nitrate is isomorphous with this compound, both sharing the cubic Pa3 space group. americanelements.comamericanelements.com Doping Ba(NO₃)₂ with Sr(NO₃)₂ leads to the formation of solid solutions. atamanchemicals.com The incorporation of Sr²⁺ ions, which have a similar ionic radius to Ba²⁺, can result in changes to the lattice parameters, consistent with the formation of a solid solution where Sr²⁺ replaces some Ba²⁺ sites within the crystal lattice. americanelements.com

Spectroscopic Characterization and Vibrational Analysis of Barium Nitrate

Fourier-Transform Infrared (FTIR) Spectroscopy of Barium Nitrate (B79036)

FTIR spectroscopy is a powerful tool for identifying functional groups and vibrational energies of molecules based on their absorbance of infrared light. materialsciencejournal.orgresearchgate.net

In the FTIR spectrum of barium nitrate, characteristic absorption frequencies can be assigned to specific vibrations. For instance, absorption bands at 728-729 cm⁻¹ are attributed to Ba-N contacts. materialsciencejournal.orgresearchgate.net The N=O stretching vibration is observed around 815-816 cm⁻¹. materialsciencejournal.orgresearchgate.net A very sharp band at 1357-1358 cm⁻¹ confirms the presence of the basic aromatic nitro compound, corresponding to the NO₂ symmetry stretch. materialsciencejournal.orgresearchgate.net Additionally, a band at 1414-1415 cm⁻¹ is associated with the C-N stretch. materialsciencejournal.org Other vibrational modes observed in FTIR spectra of Ba(NO₃)₂ include peaks at 1774.5 cm⁻¹, 1414.8 cm⁻¹, 1361.7 cm⁻¹, 817.8 cm⁻¹, and 731.0 cm⁻¹. researchgate.net Overtones may appear around 1775-1776 cm⁻¹, and NH stretching modes at 2359-2360 cm⁻¹. materialsciencejournal.org

Table 1: Characteristic FTIR Absorption Frequencies for this compound

Frequency (cm⁻¹)AssignmentSource
728-729Ba-N contacts materialsciencejournal.orgresearchgate.net
815-816N=O stretching materialsciencejournal.orgresearchgate.net
1357-1358NO₂ symmetry stretch materialsciencejournal.orgresearchgate.net
1414-1415C-N stretch materialsciencejournal.org
1774.5Vibrational mode researchgate.net
1775-1776Overtone bands materialsciencejournal.org
2359-2360NH Stretching modes materialsciencejournal.org

Doping can influence the FTIR spectra of this compound. For example, studies on pure and Magnesium Nitrate hexahydrate (MgN) doped this compound crystals have shown shifts in absorbing frequencies. materialsciencejournal.orgresearchgate.net The influence of MgN dopant can lead to the disappearance of an absorbing band at 1383.66 cm⁻¹ as the doped amount increases, with CH₃ symmetric deformation peaks merging in the FTIR spectra. materialsciencejournal.org The presence of ionic bonds in the structure of both pure and doped this compound crystals is confirmed by FTIR spectral studies. materialsciencejournal.orgresearchgate.net

Raman Spectroscopy and Vibrational Dynamics of this compound

Raman spectroscopy is a key technique for investigating the vibrational dynamics of materials. This compound crystals are recognized as promising solid-state Raman materials due to their strong Raman mode. optica.orgsimtrum.com This mode, with a frequency of approximately 1047 cm⁻¹, corresponds to the symmetrical stretching of the three oxygen atoms within the [NO₃]⁻ molecular ion and is classified as an Aᵍ mode. optica.orgsimtrum.comdtic.mil

The Raman gain in Ba(NO₃)₂ crystal has been measured to be as high as 47 cm/GW at a 532 nm wavelength. dtic.mil The gain of the stimulated Raman scattering (SRS) process is inversely proportional to the spectral linewidth. optica.org Studies have shown that the internal Raman modes in this compound crystals have weak couplings with lattice phonons, resulting in a high gain for Stimulated Raman Scattering. researchgate.net The relaxation time of the 1047 cm⁻¹ Raman-active mode in this compound crystal has been measured as a function of temperature, revealing a relatively long relaxation time compared to other molecular ionic crystals, ranging from 20 ps at room temperature to 230 ps at 11 K. optica.org This long decay time contributes to the attractive stimulated Raman scattering features of this compound crystals. optica.org The full width at half maximum (FWHM) of the Aᵍ Raman mode was found to be 0.56 ± 0.1 cm⁻¹ at room temperature, increasing to 1.1 ± 0.15 cm⁻¹ at 413 ± 3 K and 3.5 ± 0.2 cm⁻¹ at 600 ± 5 K. optica.org

Table 2: Raman Spectroscopy Data for this compound

ParameterValueSource
Raman Mode Frequency~1047 cm⁻¹ optica.orgsimtrum.comdtic.mil
Raman Gain (at 532 nm)47 cm/GW dtic.mil
Relaxation Time (Room Temp.)20 ps optica.org
Relaxation Time (11 K)230 ps optica.org
FWHM (Room Temp.)0.56 ± 0.1 cm⁻¹ optica.org
FWHM (413 ± 3 K)1.1 ± 0.15 cm⁻¹ optica.org
FWHM (600 ± 5 K)3.5 ± 0.2 cm⁻¹ optica.org

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopic Investigations of this compound

UV-Vis-NIR spectroscopy is employed to study the optical properties and electronic transitions of materials. This compound crystals exhibit a wide optical transmission range, making them suitable for various optical applications. simtrum.compsychologyandeducation.netjetir.org For instance, L-Methionine this compound (LM+BN) crystals show a lower cut-off wavelength around 304 nm in the UV region and good transparency in the entire visible region, with no prominent absorbance in the spectral range from 304 nm to 1200 nm. psychologyandeducation.net Similarly, L-Arginine this compound (LARBAN) crystals demonstrate a wide transmission window from 246 nm to 1100 nm, with an energy band gap of approximately 5.04 eV. jetir.org This wide transparency window is advantageous for higher harmonic generation efficiency. jetir.org Pure this compound (Ba(NO₃)₂) crystals are reported to have a transmission range from 0.35 to 1.8 µm (350-1800 nm). simtrum.com

Table 3: UV-Vis-NIR Optical Properties of this compound and its Composites

MaterialLower Cut-off WavelengthTransmission RangeEnergy Band Gap (eV)Source
L-Methionine this compound~304 nm304 nm - 1200 nmNot specified psychologyandeducation.net
L-Arginine this compound246 nm246 nm - 1100 nm5.04 jetir.org
Ba(NO₃)₂ (pure)350 nm350 nm - 1800 nmNot specified simtrum.com

Photoluminescence Properties and Emission Characteristics of this compound Materials

Photoluminescence (PL) spectroscopy investigates the light emission from a material after it absorbs photons. While pure this compound itself is not typically highlighted for strong intrinsic photoluminescence, it is a common precursor in the synthesis of luminescent materials. For example, barium tungstate (B81510) (BaWO₄), synthesized using this compound as a raw material, exhibits strong luminescence properties with pure green emission at 495 nm and 521 nm. scirp.org The strongest emission is observed at 495 nm. scirp.org In another instance, L-Arginine this compound (LARBAN) crystals show a high-intensity photoluminescence peak at 480 nm, corresponding to violet radiation, with minor peaks also observed at 418, 426, 440, 445, and 465 nm. jetir.org The peak at 480 nm may be attributed to an n-π* transition of the carbonyl group. jetir.org The photoluminescence intensity in LARBAN decreases with increasing wavelength, which is linked to the rotation of the carbonyl group around the C-C bond. jetir.org

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Distribution in this compound Systems

Energy Dispersive X-ray (EDX) spectroscopy, also known as EDS, is a technique used for elemental analysis and chemical characterization, often combined with electron microscopy to provide insights into the elemental composition and distribution within a sample. creative-biostructure.com For this compound systems, EDX is employed to confirm the presence and distribution of constituent elements. ijarse.comresearchgate.net

In studies involving pure and doped this compound crystals (e.g., with Magnesium Nitrate, MgN), EDX characterization has confirmed the elemental composition. ijarse.com For instance, in BaNMgNX crystals (where X refers to different concentrations of MgN), the weight percentage of magnesium increased from 0.14 to 0.18, and the atomic percentage increased from 0.21 to 0.27, consistent with the doping procedure. ijarse.com EDX analysis provides relative elemental compositions of localized samples. researchgate.net The intensities of spectral lines in EDX analysis are proportional to the abundance of the element. ijarse.com EDX spectra are useful for identifying this compound crystals by indicating the presence of barium, nitrogen, and oxygen. researchgate.net

Table 4: Elemental Composition of Doped this compound (BaNMgNX) by EDX

ElementWeight% (Range)Atom% (Range)Source
Mg0.14 to 0.180.21 to 0.27 ijarse.com

Thermal Decomposition and Reaction Kinetics of Barium Nitrate

Kinetic Mechanisms of Barium Nitrate (B79036) Thermal Decomposition

Kinetic investigations into the thermal decomposition of barium nitrate are commonly performed using dynamic thermogravimetry. wikipedia.org The kinetic analysis often employs established methodologies such as the Coats-Redfern method wikipedia.org, the Freeman-Carroll method, and the Horowitz-Metzger method. wikipedia.org

Role of Metal Oxides as Catalysts in this compound Pyrolysis

Metal oxides exert a considerable influence on the kinetics of this compound's thermal decomposition. wikipedia.orgeasychem.org Research indicates that various metal oxide catalysts can reduce the initial reaction temperature of this compound. nih.gov For example, specific oxides like copper(I) oxide (Cu₂O), iron(III) oxide (Fe₂O₃), iron(II,III) oxide (Fe₃O₄), and nickel(II) oxide (NiO) have been shown to decrease the initial decomposition temperature by 40-50 °C. nih.gov The presence of these catalysts also leads to a reduction in the heat absorbed during this compound decomposition, signifying their role in lowering the activation energy. nih.gov Beyond their catalytic effects, metal oxides can participate in reactions with inorganic salts to form mixed metal oxides with technological significance. A notable example is the reaction between this compound and titanium dioxide (TiO₂), which, when heated to 1170 K, can yield barium titanate (BaTiO₃), a ferroelectric material, in quantitative yields. wikipedia.org

Effect of Doped Ionic Impurities on this compound Decomposition Kinetics

The influence of doped ionic impurities on the pyrolytic decomposition kinetics of this compound is generally not profound. wikipedia.org Studies involving cation impurities such as sodium (Na⁺) and potassium (K⁺), or anion impurities like chloride (Cl⁻) and bromide (Br⁻), have revealed minimal impact on the energetics of the decomposition process. wikipedia.org This limited effect is primarily attributed to the melting of the this compound salt occurring near its procedural decomposition temperature. wikipedia.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound

DSC analysis provides insights into the thermal events, such as melting and decomposition, through heat flow measurements. Pure this compound melts around 592 °C, which is detected as an endothermic peak in the TG/DTA curve. nih.gov The subsequent decomposition of this compound manifests as a series of overlapping endothermic peaks. nih.gov In pyrotechnic compositions, for instance, aluminum powder reacts exothermically with the decomposition products of this compound at approximately 601 °C. americanelements.com DSC thermal data for this compound-based flash compositions indicate the presence of exothermic peaks. For a composition containing 66 wt% Ba(NO₃)₂, 25 wt% Al, and 9 wt% S, the secondary exotherm was less pronounced compared to a composition with 70 wt% Ba(NO₃)₂, 10 wt% Al, and 20 wt% S.

Kinetic Parameter Determination from Thermal Analysis Data for this compound

Kinetic parameters, including activation energy (Ea) and the pre-exponential factor (A), are derived from thermal analysis data using various analytical methods. The Coats-Redfern method is a common technique for the kinetic analysis of this compound decomposition. wikipedia.org Other methods employed include the Freeman-Carroll and Horowitz-Metzger approaches. wikipedia.org

The activation energy of pure this compound decomposition can be affected by particle size. For instance, a change in particle size from 45 to 125 microns resulted in a shift in Ea values from 140 kJ to 193 kJ, and a corresponding change in the entropy of activation from -148 J K⁻¹ to -90 J K⁻¹. wikipedia.org Studies on doped this compound crystals have demonstrated that the activation energy varies with the doping level of impurities. For example, in magnesium nitrate (MgN) doped this compound crystals, the activation energy initially decreased from 395.39 kJ/mol to 314.87 kJ/mol (at 0.5 N doping) and further to 172.66 kJ/mol (at 1.0 N doping), before increasing to 655.32 kJ/mol at 1.5 N doping.

Table 1: Effect of Particle Size on Kinetic Parameters for this compound Decomposition wikipedia.org

Particle Size (microns)Activation Energy (Ea, kJ/mol)Entropy of Activation (ΔS, J K⁻¹ mol⁻¹)
45140-148
125193-90

Table 2: Effect of Magnesium Nitrate Doping on Activation Energy of this compound Crystals

Doping Level (N)Activation Energy (Ea, kJ/mol)
Pure BaN395.39
0.5314.87
1.0172.66
1.5655.32

Isothermal Annealing Kinetics of Irradiation Damage in Crystalline this compound

The isothermal annealing of gamma-irradiation damage in crystalline this compound has been investigated across a temperature range of 370-430 °C. This annealing process is characterized by two distinct kinetic mechanisms: a first-order process and a second-order process. The first-order process accounts for a smaller fraction of the damage fragments and is attributed to the recombination of closely correlated oxygen (O) and nitrite (B80452) (NO₂⁻) fragments. The more prevalent second-order process, which governs the annealing of approximately 73% of the damage, involves the random recombination of fragments throughout the crystal and exhibits a higher activation energy. Reported activation energies for these processes are 10.9 kcal mol⁻¹ for the first-order process and 24.0 kcal mol⁻¹ for the second-order process. The initial damage observed in this compound after exposure to 52 Mrad of ⁶⁰Co gamma-rays was approximately 4360 ppm of nitrite. The consistency of the activation energy across different temperature ranges suggests that the same annealing reactions occur at both lower and higher temperatures.

Advanced Applications and Material Science of Barium Nitrate

Barium Nitrate (B79036) as a Precursor Material for Advanced Ceramic and Oxide Synthesis

Barium nitrate is widely utilized in the synthesis of complex barium-containing ceramics and oxides. Its high purity and solubility in aqueous solutions facilitate homogeneous mixing at the atomic level, leading to the formation of fine, uniform, and phase-pure products at relatively lower synthesis temperatures compared to conventional solid-state reactions core.ac.uklew.ro.

Barium titanate (BaTiO₃) [PubChem CID: 139126651] is a ferroelectric ceramic widely used in capacitors, thermistors, and electro-optic devices. The synthesis of BaTiO₃ often employs this compound as a barium source. Various methods leverage Ba(NO₃)₂ for this purpose:

Combustion Synthesis: An aqueous solution containing Ba(NO₃)₂, titanyl nitrate (TiO(NO₃)₂), and a fuel like alanine (B10760859) can be spray-dried. Heating the resulting product to approximately 300 °C initiates a combustion reaction, converting the mixture into BaTiO₃. This method yields finely divided, crystalline BaTiO₃ powder that sinters more readily than conventionally prepared materials cambridge.org. Another approach involves mixing this compound and titanium (IV) isopropoxide with glycine (B1666218) as a combustion agent, followed by sintering at 1400 °C to obtain pure perovskite BaTiO₃ aip.org.

Solid-State Reaction: BaTiO₃ powder can be prepared at lower temperatures using solid-state reactions of Ba(NO₃)₂/TiO₂ powder mixtures. A single-phase BaTiO₃ can be formed after calcination at 600 °C for 6 hours .

Pechini-type Method: This method involves polymerizing this compound and titanium isopropoxide with citric acid and ethylene (B1197577) glycol to form a transparent resin precursor. Aerosol pyrolysis of this precursor at reactor temperatures between 600 and 700 °C can lead to crystalline BaTiO₃, with phase-pure BaTiO₃ typically achieved above 800 °C rsc.orgresearchgate.net.

Hydrothermal Synthesis: BaTiO₃ can be synthesized from an aqueous solution of Ba(NO₃)₂ and potassium titanyl oxalate (B1200264) (K₂TiO(C₂O₄)₂) via microwave heating. Cubic BaTiO₃ can be obtained at temperatures as low as 500 °C within an hour, transforming to a tetragonal form above 600 °C ias.ac.in.

Here's a summary of synthesis parameters for BaTiO₃ from Ba(NO₃)₂:

Synthesis MethodTitanium SourceFuel/Chelating AgentTemperature (°C)Time (h)Resulting PhaseReference
Combustion SynthesisTiO(NO₃)₂Alanine300-BaTiO₃ cambridge.org
Solid-State ReactionTiO₂-6006Single-phase BaTiO₃
Pechini-type (Aerosol)Ti-isopropoxideCitric acid, EG>800-Phase-pure BaTiO₃ rsc.org
Hydrothermal (Microwave)K₂TiO(C₂O₄)₂-5001Cubic BaTiO₃ ias.ac.in
Soft CombustionTi(IV) isopropoxideGlycine14005Pure perovskite BaTiO₃ aip.org

Barium zirconate (BaZrO₃) [PubChem CID: 159385] is a perovskite oxide known for its high thermal and chemical stability, and its potential applications in solid oxide fuel cells, sensors, and thermoelectric devices lew.roresearchgate.net. This compound is a common precursor for its synthesis:

Solid-State Reaction: High phase purity barium metazirconate powders can be synthesized by heating a 1:1 molar mixture of this compound and zirconyl nitrate (ZrO(NO₃)₂) at 800 °C for up to 8 hours researchgate.netcapes.gov.br. This method can produce reactive powders with submicron particles and narrow particle size distribution capes.gov.br.

Hydrothermal Process: Nanocrystalline BaZrO₃ can be obtained hydrothermally using Ba(NO₃)₂ and zirconyl chloride octahydrate (ZrOCl₂·8H₂O) as starting materials, with NaOH or KOH as precipitating agents. This method allows for the preparation of reasonably pure, crystalline, single-phase BaZrO₃ submicron particles techconnect.org.

Sol-Gel Auto-Combustion Method: This wet chemical method uses a stoichiometric ratio of this compound and zirconyl nitrate as precursors, with citric acid as a chelating agent. Adjusting the pH (e.g., to neutral pH 7) and heating the solution to 80 °C produces a viscous gel, which upon further treatment, yields pure, nano-sized BaZrO₃ mdpi.comijreb.org. The sol-gel method, particularly when starting with this compound, can yield pure phase BaZrO₃ at temperatures lower than 900 °C, with particle sizes up to 50 nm lew.ro.

Summary of synthesis parameters for BaZrO₃ from Ba(NO₃)₂:

Synthesis MethodZirconium SourceChelating/Precipitating AgentTemperature (°C)Time (h)Resulting Phase/SizeReference
Solid-State ReactionZrO(NO₃)₂-8008High phase purity BaZrO₃, submicron particles researchgate.netcapes.gov.br
Hydrothermal ProcessZrOCl₂·8H₂ONaOH/KOH1002-24Crystalline, single-phase BaZrO₃ submicron particles techconnect.org
Sol-Gel Auto-CombustionZrO(NO₃)₂ / Zr-n-butoxideCitric acid / NH₄OH80-900-Pure, nano-sized BaZrO₃ (up to 50 nm) lew.romdpi.comijreb.org

Barium hexaferrite (BaFe₁₂O₁₉) [PubChem CID: 16212170] is a hard magnetic material with applications in permanent magnets, high-density recording media, and microwave absorption tandfonline.comntu.edu.sgmalayajournal.org. This compound is a key precursor for its synthesis, particularly through wet chemical routes:

Sol-Gel Method: BaFe₁₂O₁₉ nanoparticles can be synthesized via a facile chemical reaction between Ba(NO₃)₂ and iron(III) nitrate (Fe(NO₃)₃). Parameters such as precursor concentration, temperature, and solvent can influence the morphology and particle size tandfonline.com. A typical sol-gel combustion method involves dissolving Ba(NO₃)₂ and Fe(NO₃)₃·9H₂O in distilled water, adding a chelating agent like citric acid or glycine, and then heating the mixture to form a gel that undergoes auto-combustion ntu.edu.sgscirp.orgmdpi.comscispace.comscientific.net. Calcination at temperatures ranging from 700 to 1000 °C (e.g., 950 °C for 2.5 hours) is often required to achieve the desired single-phase BaFe₁₂O₁₉ ntu.edu.sgscispace.com. An optimal Fe/Ba molar ratio, often around 9/1 or 11.5, is crucial for single-phase formation and optimal magnetic properties ntu.edu.sgmdpi.comscispace.commdpi.com.

Hydrothermal Process: Barium hexaferrite nanoparticles can also be prepared using a hydrothermal process, employing this compound, iron nitrate, and KOH malayajournal.org.

Self-Propagating High-Temperature Synthesis (SHS): This method involves a compact mixture of iron, iron oxide, and this compound powders. Annealing the SHS product at 1150 °C for 2 hours can yield single-phase barium hexaferrite with plate-like hexagonal particles scholarsportal.info.

Summary of synthesis parameters for BaFe₁₂O₁₉ from Ba(NO₃)₂:

Synthesis MethodIron SourceChelating/Fuel AgentFe/Ba Molar RatioTemperature (°C)Resulting Phase/PropertiesReference
Sol-GelFe(NO₃)₃Citric acid1280, then 120, then 210Gel formed, then dried and calcined scirp.org
Sol-Gel (Auto-Combustion)Fe(NO₃)₃·9H₂OGlycine9/1900-1000Ultrafine BaFe₁₂O₁₉ powders, single-phase at 900°C ntu.edu.sg
Sol-Gel (Auto-Combustion)Fe(NO₃)₃Citric acid11.5850-950Nanocrystalline BaFe₁₂O₁₉, max saturation magnetization at 950°C mdpi.comscispace.com
Co-precipitationFe(NO₃)₃·9H₂ONaOH11.5Room tempBarium ferrite (B1171679) nanoparticles mdpi.com
Hydrothermal ProcessFe(NO₃)₃·9H₂OKOH--Barium hexaferrite nanoparticles malayajournal.org
SHSIron, Iron oxide-121150Single-phase BaFe₁₂O₁₉, plate-like hexagonal particles scholarsportal.info

Barium oxide (BaO) [PubChem CID: 6092300] is a crucial compound used in the manufacturing of BaO-containing materials, the vacuum tube industry, and as a catalyst wikipedia.orgbyjus.comd-nb.infovishnupriya.in. This compound is a direct precursor for BaO due to its thermal decomposition properties:

Thermal Decomposition: At elevated temperatures (typically above 592 °C), this compound decomposes to barium oxide, nitrogen dioxide, and oxygen: 2Ba(NO₃)₂ → 2BaO + 4NO₂ + O₂ wikipedia.orgbyjus.comtestbook.com.

Co-precipitation Technique: BaO nanoparticles can be synthesized by adding a sodium hydroxide (B78521) (NaOH) solution to a this compound solution and stirring at room temperature. The resulting precipitate is then washed, dried, and calcined (e.g., at 500 °C for 2 hours) to obtain BaO nanoparticles d-nb.inforesearchgate.netmakhillpublications.co. This method can yield cubic structure BaO nanoparticles with crystallite sizes around 10.50 nm d-nb.info.

Simple Solution Process: BaO nanorods can be synthesized at low temperatures (e.g., ~60 °C) using this compound hexahydrate, sodium hydroxide, and hydrazine. This method yields rod-shaped BaO nanorods in high density .

Co-precipitation with Bicarbonate: BaO microparticles can be synthesized from a combination of Ba(NO₃)₂ and sodium bicarbonate (NaHCO₃) precursors via a simple and cost-effective co-precipitation method. Characterization shows particle sizes ranging from 0.03 to 0.19 mm ekb.eg.

Summary of fabrication methods for BaO from Ba(NO₃)₂:

Fabrication MethodAdditional ReagentsTemperature (°C)Time (h)Resulting Form/SizeReference
Thermal Decomposition->592-BaO wikipedia.orgbyjus.comtestbook.com
Co-precipitationNaOH5002BaO nanoparticles (~10.50 nm) d-nb.inforesearchgate.net
Simple Solution ProcessNaOH, Hydrazine~60-BaO nanorods
Co-precipitationNaHCO₃--BaO microparticles (0.03-0.19 mm)
Simple Chemical MethodNaOH701BaO nanoparticles (~66.23 nm) makhillpublications.co

Development of this compound-Based Composite Materials

This compound is also explored in the development of composite materials, where its unique properties can enhance the characteristics of the host matrix.

Aluminum-Barium Nitrate Composites: In these composites, commercially available Aluminum 6063 T1 alloy serves as the matrix, and this compound acts as the reinforcement material. Studies involving the dispersion of 2%, 4%, 6%, 8%, and 10% by weight of Ba(NO₃)₂ particles into Aluminum 6061 have shown significant improvements. The hardness values of the aluminum metal matrix increase from 61 RHN to 86 RHN with the incorporation of Ba(NO₃)₂ particles. The wear rate tends to decrease with increasing weight percentage of this compound in the matrix. Furthermore, the impact strength of these metal matrix composites increases with the addition of the reinforcement material, with a maximum impact strength of 5.69 J observed at 10% by weight of this compound researchgate.net. The mechanical parameters such as ultimate tensile strength, elongation, and breaking point are also found to increase with the addition of reinforcement up to 6% by weight, then slightly reduce researchgate.net.

Data table for Aluminum-Barium Nitrate Composites:

Ba(NO₃)₂ Weight Percentage (%)Hardness (RHN)Impact Strength (J)Ultimate Tensile StrengthElongationBreaking Point
0 (Pure Al 6061)61----
2--ImprovedImprovedImproved
4--ImprovedImprovedImproved
6--MaximumMaximumMaximum
8--Slightly reducedSlightly reducedSlightly reduced
10865.69 (Maximum)Slightly reducedSlightly reducedSlightly reduced

Note: Specific values for Ultimate Tensile Strength, Elongation, and Breaking Point were not provided in the source for all percentages, only the trend of improvement up to 6% and then slight reduction researchgate.net.

This compound in Catalytic Processes and Environmental Applications

This compound plays a crucial role in several catalytic systems, particularly those aimed at environmental protection, such as the reduction of nitrogen oxides (NOx) emissions.

Role of this compound in NOx Storage Catalysts (Lean NOx Traps)

This compound is integral to the functionality of Lean NOx Traps (LNTs), also known as NOx adsorbers, which are employed to control nitrogen oxide emissions from lean-burn gasoline and diesel engines. During the lean operation phase of an engine, nitrogen oxides (NOx), primarily nitric oxide (NO), are oxidized to nitrogen dioxide (NO₂) by noble metal components, such as platinum (Pt), within the catalyst washcoat. This nitrogen dioxide is then adsorbed and stored on basic storage materials, typically barium-containing compounds like barium oxide (BaO) or barium carbonate (BaCO₃), forming this compound. nih.govregulations.govwikipedia.orgnih.govnih.govnih.gov

The storage process is temperature-dependent; at temperatures below 350 °C, nitrite (B80452) formation on the catalyst is the primary route for NOx adsorption, while at temperatures exceeding 350 °C, the oxidation of nitrites to nitrates dominates, leading to the formation of this compound as the final storage product. nih.gov Once the storage capacity of the LNT is saturated, the engine operation briefly switches to a rich condition. Under these rich conditions, the stored this compound decomposes, releasing the trapped nitrogen oxides. These released NOx species are then catalytically reduced to harmless nitrogen (N₂) by reducing agents such as carbon monoxide (CO), hydrogen (H₂), and hydrocarbons (HCs) over the reduction catalyst, often rhodium (Rh). nih.govregulations.govwikipedia.orgnih.govwikidata.org

The effectiveness of barium in LNTs can be influenced by the precursor used during catalyst preparation. For instance, studies have shown that barium acetate (B1210297) as a precursor can lead to higher NOx storage capacity compared to this compound, attributed to a larger dispersion threshold of barium. wikipedia.org Furthermore, the presence of carbon dioxide (CO₂) in the exhaust gas can compete with nitrogen dioxide for the same barium trapping sites, potentially impacting the NOx storage efficiency. nih.govereztech.com

This compound in Platinum-Barium Hexaaluminate Catalysts for Green Propellants

This compound contributes to the development of advanced catalysts for green propellants, specifically in the context of hydroxylamine (B1172632) nitrate (HAN) monopropellant thrusters. HAN propellants offer advantages such as high performance and low toxicity compared to traditional hydrazine. nih.govuni.lunih.govwikipedia.orghealthline.com However, the high adiabatic decomposition temperature of HAN propellants necessitates catalysts with exceptional thermal stability. nih.govuni.lunih.govwikipedia.orghealthline.com

Platinum-barium hexaaluminate (Pt/BHA) catalysts have emerged as a viable solution. Barium hexaaluminate (BHA) serves as a robust catalyst support, engineered to maintain a significant specific surface area even under the extreme high-temperature conditions encountered during propellant decomposition. This thermal stability is crucial for ensuring a sufficient decomposition rate of the HAN propellant. nih.govuni.lunih.govwikipedia.orghealthline.com The incorporation of barium in the hexaaluminate structure helps suppress crystal growth during sintering, thereby enhancing the catalyst's heat resistance and preserving its surface area. nih.gov Platinum is typically loaded onto the BHA support as the active catalytic material, facilitating the decomposition of HAN. nih.govnih.govwikipedia.org Performance evaluations, including firing tests of thrusters with preheated catalyst beds at 350 °C, have demonstrated the feasibility of Pt/BHA catalysts, achieving characteristic velocity efficiencies of approximately 71.9%. nih.govuni.lunih.govwikipedia.org

Influence of this compound in Other Catalytic Formulations

Beyond NOx abatement and green propellants, this compound finds utility as a precursor or component in other catalytic formulations. It can serve as a catalyst for the synthesis of 1,4-dihydropyridines. fishersci.com Additionally, this compound acts as a promoter precursor in ammonia (B1221849) synthesis, particularly when used with active-carbon-supported ruthenium (Ru) catalysts. fishersci.comamericanelements.com In these systems, the presence of ruthenium facilitates the decomposition of this compound at significantly lower temperatures (100–120 °C) compared to its decomposition temperature in the absence of ruthenium (around 400 °C). This enhanced decomposition is attributed to the hydrogen spillover effect, where hydrogen atoms from the ruthenium surface migrate to and promote the reduction of the this compound. americanelements.com The decomposition of this compound in a hydrogen atmosphere yields barium oxide (BaO) and metallic barium, with BaO being the active barium-containing phase under steady-state ammonia synthesis conditions. americanelements.com

Furthermore, in pyrotechnic agents, the thermal decomposition properties of this compound can be influenced by the addition of various metal oxides. Transition metal oxides, such as copper(I) oxide (Cu₂O), iron(III) oxide (Fe₂O₃), iron(II,III) oxide (Fe₃O₄), and nickel(II) oxide (NiO), along with other traditional metal oxides, have been shown to decrease the initial reaction temperature of this compound by 40-50 °C. This catalytic effect effectively lowers the activation energy required for its decomposition. nih.gov

This compound in Pyrotechnic Oxidant Systems Research

This compound is a widely utilized oxidizing agent in pyrotechnic compositions, but research continues to focus on enhancing its performance, particularly in terms of ignition reliability and combustion efficiency.

Modification of this compound Morphology for Improved Ignition Reliability

Despite its widespread use, pure this compound often presents challenges regarding ignition reliability in pyrotechnic compositions. ereztech.comthermofisher.comereztech.com To address this, research has explored modifying the morphology of this compound to create structures that improve its ignition characteristics. A key approach involves synthesizing this compound with a micro-porous structure. ereztech.comthermofisher.comereztech.com

This modification can be achieved through methods utilizing inorganic vesicants, such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), ammonium (B1175870) oxalate, potassium acetate, and ammonium perchlorate, during the synthesis process. ereztech.comthermofisher.comuni.lu The resulting modified this compound exhibits distinct morphological changes, including the presence of micrometers-sized pores, a reduction in bulk density, and a decrease in crystallite size. ereztech.comthermofisher.com Pyrotechnic compositions formulated with this modified, porous this compound demonstrate improved ignition behavior, igniting at lower temperatures compared to those containing pure this compound. ereztech.com The preparation typically involves evaporating a solution containing this compound and the chosen inorganic vesicant, followed by heating the crystallized mixture to decompose the vesicants, leaving behind the porous structure. thermofisher.comuni.lu

Porous Structure Development in this compound for Enhanced Combustion

Characterization using scanning electron microscopy (SEM) confirms the presence of a porous structure in the prepared this compound, although the regularity of these pores may vary. wikipedia.org X-ray diffraction (XRD) analysis indicates that the fundamental crystal form of this compound remains largely unchanged despite the creation of a porous morphology. wikipedia.org

Thermal analysis, such as Differential Thermal Analysis-Thermogravimetry (DTA-TG), has shown that the presence of certain metal oxides can significantly influence the decomposition temperature of porous this compound, which is critical for controlling combustion. For instance, the initial decomposition temperatures of mixtures containing porous this compound can be lowered by the addition of various metal oxides, as shown in the table below. wikipedia.org This indicates that the porous structure, combined with catalytic additives, facilitates more efficient and controlled combustion by promoting earlier decomposition of the oxidizer. wikipedia.org The alteration in molar volumes during the conversion of barium carbonate to this compound also suggests changes in particle density that are relevant to porous structure and combustion dynamics. nih.gov

Table 1: Initial Decomposition Temperatures of this compound Mixtures with Metal Oxides wikipedia.org

MixtureInitial Decomposition Temperature (°C)
Ba(NO₃)₂ (Pure)582.0
Porous Ba(NO₃)₂567.8
Ba(NO₃)₂ / NiO564.2
Porous Ba(NO₃)₂ / Cu₂O563.5
Porous Ba(NO₃)₂ / Fe₂O₃556.5
Porous Ba(NO₃)₂ / CoO551.6

Environmental Behavior and Speciation of Barium Nitrate

Aqueous Speciation Studies of Barium Nitrate (B79036)

In aqueous solutions, barium nitrate dissociates into barium ions (Ba²⁺) and nitrate ions (NO₃⁻) brainly.com. The speciation of barium in water is influenced by factors such as pH and the presence of other ions, particularly sulfate (B86663) and carbonate canada.caresearchgate.net. In water with a pH less than 9.3, the free divalent cation (Ba²⁺) is the dominant barium species, accounting for over 98% of barium present, while minor species can include BaB(OH)₄⁺, BaCl⁺, BaCO₃, BaNO₃⁺, and BaOH⁺ canada.ca. However, if the pH exceeds 9.3, barium carbonate (BaCO₃) becomes the dominant species, which limits barium's solubility canada.ca.

Studies on barium speciation in surface waters have identified Ba²⁺, BaSO₄, BaHCO₃, BaCO₃, and BaOH⁺ as common species researchgate.netnih.gov. The distribution of these species is primarily controlled by pH and total organic carbon (TOC) researchgate.netnih.gov. Lower pH values (pH < 7) tend to result in higher dissolved barium fractions researchgate.netnih.gov. The presence of anions like chloride (Cl⁻) and nitrate (NO₃⁻) generally increases the solubility of barium sulfate, while sulfate ions (SO₄²⁻) are a dominant factor in controlling barium speciation due to the low solubility of barium sulfate (BaSO₄) canada.carivm.nl.

Solubility of this compound in Complex Solvent Systems

This compound exhibits high solubility in water, and its solubility generally increases with temperature echemi.comwikipedia.org. At 20°C, approximately 143 grams of this compound can dissolve in 100 milliliters of water echemi.com. Other sources indicate solubility values of 4.95 g/100 mL at 0°C, 10.5 g/100 mL at 25°C, and 34.4 g/100 mL at 100°C synthetikaeu.comwikipedia.org.

In contrast to its high water solubility, this compound is only slightly soluble in ethanol (B145695) and acetone (B3395972) nih.govsynthetikaeu.comwikipedia.org. Its solubility decreases as the mass percentage of ethanol in water-ethanol mixtures increases, a trend that correlates with a decrease in the dielectric constant of the mixed solvent researchgate.net. The total solubility of this compound in such mixtures can be considered a sum of contributions from free ions and the BaNO₃⁺ ion pair formed in the saturated solution researchgate.net.

The solubility of this compound also decreases significantly with increasing concentrations of nitric acid, a phenomenon attributed to the common ion effect researchgate.netscientific.netresearchgate.netresearchgate.netchegg.com. For example, at approximately 25°C, the solubility of this compound in water is about 99.4 g·L⁻¹, but it decreases to 0.187 g·L⁻¹ in 56% HNO₃ and further to 0.014 g·L⁻¹ in 71% HNO₃ researchgate.net. This reduction in solubility in nitric acid solutions is utilized in purification processes, where this compound crystals are precipitated from solutions containing at least 10 wt% nitric acid and then washed with chilled nitric acid solutions to minimize loss google.com.

Factors Influencing this compound Solubility (e.g., temperature, acid concentration, stirring rate)

Several factors significantly influence the solubility and dissolution rate of this compound:

Temperature : The solubility of this compound in water generally increases with rising temperature echemi.comwikipedia.orgscientific.netresearchgate.netscribd.com. For instance, its solubility in water increases from 4.95 g/100 mL at 0°C to 34.2 g/100 mL at 100°C synthetikaeu.com. This temperature dependence can be used to determine thermodynamic functions like enthalpy and entropy of dissolution scribd.comscribd.com.

Acid Concentration : The solubility of this compound decreases markedly with increasing nitric acid concentration researchgate.netscientific.netresearchgate.netresearchgate.netchegg.com. This is due to the common ion effect, where the presence of additional nitrate ions from the nitric acid shifts the dissolution equilibrium of Ba(NO₃)₂ backward, leading to less dissolved this compound chegg.com.

Stirring Rate : Mechanical agitation or stirring enhances the dissolution rate of this compound by continuously bringing fresh solvent into contact with the solid surface, thereby promoting the dissolution process echemi.comresearchgate.netscientific.netmembrane-solutions.com. Studies have shown that dissolution rates are significantly higher under stirred conditions compared to stagnant conditions researchgate.net. For example, dissolution rates at an agitation rate of 40 rpm were found to be 56% of those at 60 rpm, while unstirred conditions resulted in rates two orders of magnitude lower than at 60 rpm researchgate.net. However, excessively high stirring rates (e.g., 300 rpm) can negatively impact the conversion rate of reactions involving this compound scientific.net. An optimal stirring rate of 100-200 rpm has been suggested in some preparation methods scientific.netresearchgate.net.

The following table illustrates the solubility of this compound in water at various temperatures:

Temperature (°C)Solubility ( g/100 mL water) synthetikaeu.comwikipedia.org
04.95
2510.5 - 10.3 (approx. 9.27 - 10.1)
4012.35 - 14.4
6016.9 - 20.3
8021.4 - 27.2
10034.4 - 34.2

Dissolution Kinetics of this compound in Various Media

The dissolution kinetics of this compound have been investigated in different aqueous and acidic media. Laboratory experiments have determined the dissolution rate of this compound in water and weak nitric acid solutions researchgate.net. Key factors influencing the dissolution rate include agitation, dissolution temperature, nitric acid concentration, and the concentration of additional solution nitrate (e.g., from Al(NO₃)₃) researchgate.netresearchgate.net.

The kinetics of spontaneous crystallization of this compound from supersaturated aqueous-ethanol solutions has also been studied, revealing typical concentration and crystal number profiles over time researchgate.net. The growth of salt crystals in these processes is often described by a first-order equation with respect to supersaturation researchgate.net.

Analytical Methodologies for this compound Speciation in Environmental Samples

Analytical methodologies for determining barium speciation in environmental samples are crucial for understanding its environmental fate and impact. While general analytical procedures often measure total barium ion concentration and may not allow for detailed speciation of barium compounds, advanced techniques are employed inchem.org.

Commonly used analytical techniques for measuring low levels of barium in various environmental matrices (air, water, wastewater, geological materials) include:

Atomic Absorption Spectrometry (AAS) : This is a widely used method, including Flame Atomic Absorption Spectrometry (F-AAS) and Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) inchem.orgcjees.ro. GF-AAS is particularly effective for very small detection limits cjees.ro. Sample preparation typically involves digestion with nitric acid to solubilize barium inchem.org.

Inductively Coupled Plasma (ICP) Techniques :

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Known for its very small detection limits, it is a popular choice for determining barium concentrations cjees.ro.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) : Also provides very small detection limits and is used for barium determination scientific.netcjees.ro.

PHREEQC Program : Software like PHREEQC, utilizing thermodynamic databases (e.g., Lawrence Livermore National Laboratory database), is frequently employed for aqueous speciation calculations of barium in water samples researchgate.netnih.govcjees.ro. This program helps predict the distribution of various barium species (e.g., Ba²⁺, BaSO₄, BaHCO₃, BaCO₃, BaOH⁺) under specific environmental conditions researchgate.netnih.gov.

X-ray Fluorescence Spectroscopy : A less sensitive method that can also be used for barium determination inchem.org.

Neutron Activation Analysis : Another less sensitive method for barium analysis inchem.org.

For environmental monitoring, it is important to note that the presence of sulfate ions is a dominant factor controlling barium speciation due to the low solubility of barium sulfate canada.carivm.nl. Therefore, analytical methods must account for potential precipitation or complexation of barium with other anions present in the sample.

Computational and Theoretical Investigations of Barium Nitrate

First-Principles Calculations of Barium Nitrate (B79036) Electronic Structure

First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of crystalline solids. For barium nitrate, such calculations can reveal critical information about its band structure, density of states (DOS), and bonding characteristics.

The Materials Project database, for example, provides calculated details for Ba(NO₃)₂ (cubic, Pa-3, 205), including its lattice parameters and information related to its band structure and density of states. materialsproject.org It notes that semi-local DFT approximations tend to underestimate band gaps. materialsproject.org

Table 1: Calculated Lattice Parameters for Cubic Ba(NO₃)₂

ParameterValue (Å)
a8.295
b8.295
c8.295
α90.000°
β90.000°
γ90.000°

Source: Materials Project (mp-4396) materialsproject.org

First-principles methods are crucial for understanding how the atomic arrangement and chemical bonding influence the electronic properties, which in turn dictate macroscopic behaviors. nih.govresearchgate.net

Molecular Dynamics Simulations of this compound Crystal Behavior

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules in a system over time. These simulations are particularly valuable for studying the dynamic behavior of crystals, including phase transitions, thermal expansion, and lattice dynamics.

While direct MD simulations specifically on Ba(NO₃)₂ crystal behavior are not prominently detailed in the provided results, the principles and applications are well-established for similar ionic molecular solids and perovskite materials. For example, MD simulations have been successfully employed to study phase transitions in potassium nitrate (KNO₃), revealing that rotations of nitrate ions initiate these transitions and contribute to thermal expansion. unl.edu Similarly, MD simulations have been used to investigate the phase transition sequence and thermal hysteresis loops in barium titanate (BaTiO₃), showing how defects like oxygen vacancies can influence polarization and transition temperatures. rsc.orguliege.bearxiv.org

These simulations typically involve developing interatomic potentials (force fields) that accurately describe the interactions between atoms, allowing for the prediction of structural changes and dynamic properties at various temperatures and pressures. unl.edursc.org Lattice dynamics analysis, often coupled with Raman spectroscopy, can further interpret the vibrational modes and their role in crystal behavior. researchgate.net

Theoretical Modeling of this compound Thermal Decomposition Pathways

Theoretical modeling plays a significant role in understanding the thermal decomposition mechanisms of energetic materials like this compound. This involves identifying reaction pathways, determining activation energies, and predicting intermediate species.

Studies on the thermal decomposition of this compound, often in mixtures with other materials, have utilized thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) to obtain experimental data. researchgate.netasianpubs.orgicm.edu.pl Computational methods, such as kinetic analysis using approaches like Kissinger and Ozawa, are then applied to this data to calculate kinetic parameters, including apparent activation energy (E) and frequency factor (A). researchgate.neticm.edu.pl

Research indicates that this compound decomposes around 592 °C, releasing oxygen, with the final product being barium oxide. wikipedia.orgicm.edu.pl The presence of certain metal oxides can influence the kinetics of its thermal decomposition, with some oxides lowering the activation energy while others increase it. asianpubs.orgresearchgate.netasianpubs.org For instance, the activation energy for the thermal decomposition of pure this compound can range from 140 kJ/mol to 193 kJ/mol depending on particle size. asianpubs.org

Table 2: Kinetic Parameters for Thermal Decomposition of this compound and Mixtures

SampleActivation Energy (E, kJ/mol) (Kissinger Approach) researchgate.netFrequency Factor (lgA, s⁻¹) (Kissinger Approach) researchgate.netCritical Ignition Temperature (°C) researchgate.neticm.edu.pl
Ba(NO₃)₂ + MgAl134.6 icm.edu.pl129.9 icm.edu.pl599.2 icm.edu.pl
Ba(NO₃)₂ + MgAl + S152.113.9605.3
Ba(NO₃)₂ + MgAl + KClO₄ (low KClO₄)160.014.7610.1

Note: Data for Ba(NO₃)₂ + MgAl + S and Ba(NO₃)₂ + MgAl + KClO₄ are from a study on pyrotechnic mixtures. researchgate.net

Theoretical models help to interpret these experimental findings and predict the behavior under different conditions, contributing to the understanding of its stability and reactivity. researchgate.netasianpubs.org

Computational Prediction of this compound Interactions with Other Materials

Computational methods are increasingly used to predict and understand the interactions of this compound with various other materials, which is crucial for its applications in diverse fields, including pyrotechnics and material synthesis.

In pyrotechnic compositions, this compound interacts with metal fuels like aluminum and magnesium, and other oxidizers such as sulfur and potassium perchlorate. researchgate.neticm.edu.pl Computational approaches, often coupled with experimental thermal analysis, can model the reaction pathways and energy release profiles of these mixtures. For example, the exothermic reaction between aluminum powder and the decomposition products of this compound occurs near 601 °C. icm.edu.pl

Beyond energetic materials, computational materials science, encompassing DFT and molecular dynamics, is employed to design and understand interactions in ceramic nuclear waste forms, catalysts, and nanostructured materials. researchgate.netresearchgate.netbcmaterials.net While specific studies on this compound's interactions with a broad range of materials (e.g., surfaces, solvents) are not detailed, the general framework of computational chemistry allows for such predictions. This includes modeling surface adsorption, solvent mediation, and the formation of mixed metal oxides, such as the synthesis of BaTiO₃ from Ba(NO₃)₂ and TiO₂. asianpubs.orgosti.gov The ability to predict these interactions is vital for optimizing material properties and designing new compounds with desired functionalities. researchgate.net

Advanced Analytical Techniques for Barium Nitrate Characterization

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for Trace Analysis in Barium Nitrate (B79036) Solutions

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as ICP-OES, is a powerful technique for the determination of trace elements in solution horiba.comepa.gov. In the analysis of barium nitrate, ICP-AES is utilized to quantify various metal impurities and other trace elements present in the sample horiba.comcarlroth.com.

The principle involves nebulizing the this compound solution, which is then transported to an argon plasma. In the plasma, the sample is decomposed, atomized, and ionized, exciting the atoms and ions. The intensity of the light emitted as these excited atoms or ions return to lower energy levels is measured. Each element emits light at characteristic wavelengths, allowing for quantitative analysis after calibration horiba.com. For instance, a 30 g/L this compound solution has been analyzed for trace determination using ICP-AES, employing the standard addition method for complex matrices horiba.com. The choice of wavelength is critical and can be optimized to minimize interferences horiba.com. ICP-AES offers low detection sensitivities, typically at the parts per billion (ppb) level, making it suitable for analyzing complex mixtures of metals cdc.gov.

Atomic Absorption Spectrometry (AAS) for this compound Quantification

Atomic Absorption Spectrometry (AAS) is another widely used technique for the quantification of barium in various samples, including this compound carlroth.comacs.org. While AAS is effective for determining barium content, its sensitivity for trace element analysis may be less than that of ICP-AES for certain applications oup.com.

In AAS, a sample solution containing this compound is introduced into a flame or furnace, where barium atoms are atomized. A light beam at a specific wavelength characteristic of barium is passed through the atomized sample. The amount of light absorbed by the barium atoms is directly proportional to their concentration in the sample. This technique is commonly used for quality control and assaying the purity of this compound acs.org. For example, AAS can be used to determine impurities such as calcium, potassium, sodium, and strontium in this compound acs.orgacs.org. Standard solutions of this compound are often used as reference materials for AAS calibration scharlab.com.

X-ray Fluorescence Spectroscopy (XRF) in this compound Analysis

X-ray Fluorescence Spectroscopy (XRF) is a non-destructive analytical technique used for elemental analysis of various materials, including this compound webofproceedings.orgthermofisher.com. It is particularly useful for determining the elemental composition of solid samples and can provide quantitative information on major and trace elements.

XRF works by irradiating a sample with X-rays, causing the atoms in the sample to emit characteristic secondary (fluorescent) X-rays. The energy and intensity of these fluorescent X-rays are unique to each element, allowing for their identification and quantification researchgate.netresearchgate.net. XRF has been applied to determine barium content in this compound, especially in contexts like pyrotechnics, where precise elemental composition is important webofproceedings.orgresearchgate.net. The method can control matrix effects between elements and offers high accuracy and good precision in a relatively short time researchgate.net. It has also been used for screening inorganic components, such as barium, in gunshot residue, where this compound is a common component of primer mixtures uv.es.

Thermogravimetry (TG) for Mass Loss and Thermal Stability of this compound

Thermogravimetry (TG) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere jpyro.co.ukresearchgate.net. For this compound, TG is crucial for understanding its thermal stability and decomposition behavior.

Anhydrous bulk this compound typically decomposes in a single step, with the main decomposition occurring in the temperature range of 500-725°C, often centered around 630°C researchgate.net. This decomposition is associated with a significant mass loss, approximately 40-41% researchgate.net. The primary gaseous products evolved during decomposition are oxygen and nitric oxide, with minor amounts of nitrogen dioxide, nitrogen, and nitrous oxide also detected researchgate.net. The final solid residue after decomposition is barium oxide (BaO) asianpubs.org.

Table 1: Thermal Decomposition Characteristics of this compound

ParameterValue / RangeReference
Decomposition Temperature500-725°C (main decomposition at ~630°C) researchgate.net
Mass Loss~40-41% researchgate.net
Gaseous ProductsOxygen, Nitric Oxide (minor NO₂, N₂, N₂O) researchgate.net
Solid ResidueBarium Oxide (BaO) asianpubs.org
Melting Point (prior to decomp.)~592 °C (865 K) wikipedia.org

Note: Decomposition temperature can be influenced by factors such as particle size and the presence of other materials like metal oxides researchgate.netasianpubs.orgasianpubs.org.

Studies have shown that the presence of certain metal oxides can influence the thermal decomposition kinetics of this compound, sometimes lowering the decomposition temperature due to compound formation or catalytic effects asianpubs.orgasianpubs.orgresearchgate.net. For instance, chromium(III) oxide (Cr₂O₃) can reduce the procedural decomposition temperature significantly, while titanium dioxide (TiO₂) and zinc oxide (ZnO) also show varying effects asianpubs.org.

Scanning Electron Microscopy (SEM) for this compound Morphology

SEM images reveal detailed information about the shape, size, and aggregation state of this compound particles. For instance, studies synthesizing barium-containing compounds from this compound precursors often use SEM to characterize the resulting nanostructures, such as nanorods or nanoparticles researchgate.net. SEM can confirm if synthesized products are rod-shaped and grown in high density, possessing smooth and clean surfaces . It is also used to observe clustering or agglomeration behavior of nanoparticles, which can be due to interactions among them chalcogen.ro. The technique is crucial for understanding how synthesis parameters affect the physical form of this compound and related materials researchgate.netmdpi.com. Particle size distribution can also be determined from SEM imaging ntnu.no.

Advanced Chromatographic Methods for this compound Analysis

While this compound is an inorganic salt, advanced chromatographic methods, particularly Ion Chromatography (IC), can be applied for its analysis, especially for the determination of associated ions or impurities.

Ion Chromatography (IC) is a subset of liquid chromatography specifically designed for the determination of ionic solutes, including inorganic anions and cations unil.chresearchgate.net. Although direct quantification of the this compound molecule itself by IC is not typical, IC is highly effective for analyzing the nitrate anion (NO₃⁻) or other ionic impurities that might be present in this compound samples google.comresearchgate.net. For example, IC with conductivity detection can determine inorganic anions like nitrate, chloride, and sulfate (B86663) researchgate.netresearchgate.net. This technique offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex samples researchgate.netcpur.in. It is particularly valuable for quality control of high-purity this compound, ensuring the absence of undesirable ionic contaminants.

Q & A

Q. What are the key considerations for synthesizing high-purity barium nitrate in laboratory settings?

Methodological Answer: this compound can be synthesized via reactions such as barium carbonate with nitric acid (controlled stoichiometry, 1:2 molar ratio) or metathesis with sodium nitrate. Critical parameters include temperature control (e.g., 60–80°C for acid reactions), purification via recrystallization, and validation using X-ray diffraction (XRD) or scanning electron microscopy (SEM) to confirm purity and crystal structure. Acid concentration and agitation rates must be optimized to avoid byproduct formation .

Q. What safety protocols are critical when handling this compound in experimental setups?

Methodological Answer: Due to its toxicity (oral LD₅₀ ~355 mg/kg in rats) and oxidizer properties, researchers must use personal protective equipment (PPE), including nitrile gloves and fume hoods. Storage should avoid contact with organic materials, and waste disposal must comply with EPA guidelines. Emergency protocols for ingestion or inhalation include immediate medical consultation and providing safety data sheets (SDS) to attending physicians .

Q. How can researchers standardize nitrate content analysis in this compound compounds?

Methodological Answer: Ion chromatography (IC) or UV-Vis spectrophotometry (via Griess assay) are preferred. Calibration curves using potassium nitrate standards (0.1–10 ppm range) and interference checks (e.g., chloride ions) are essential. For reproducibility, triplicate measurements and blank controls should be incorporated. Data transparency requires reporting detection limits and signal-to-noise ratios .

Advanced Research Questions

Q. What experimental design strategies minimize variability in this compound dissolution rate studies?

Methodological Answer: Central composite design (CCD) is effective for studying nonlinear interactions between variables like temperature (20–60°C), nitric acid concentration (0.1–1.0 M), and agitation rates (0–60 rpm). Sample sizes ≥15 per condition and randomized trial sequences reduce bias. Controls include unstirred solutions to isolate diffusion effects. Dissolution rates are quantified via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can researchers resolve contradictions in reported this compound reactivity under varying environmental conditions?

Methodological Answer: Systematic reviews should assess study designs for confounding factors (e.g., humidity, impurities). Replication studies under controlled conditions (e.g., ISO/IEC 17025-compliant labs) with standardized protocols (e.g., fixed stirring rates, pH buffers) are critical. Meta-analyses using fixed/random-effects models can identify trends across datasets .

Q. What statistical methods are effective for modeling this compound dissolution kinetics?

Methodological Answer: Nonlinear regression (e.g., Arrhenius equation for temperature dependence) and ANOVA for multifactorial analysis (e.g., agitation × acid concentration). Predictive equations derived from CCD data (e.g., Rate = k·[H⁺]⁻⁰.⁵·T¹.³) should be validated via leave-one-out cross-validation (LOOCV). Uncertainty analysis (Monte Carlo simulations) quantifies confidence intervals .

Q. How can reproducibility be ensured in this compound-based synthesis protocols?

Methodological Answer: Detailed documentation of reaction parameters (molar ratios, reflux duration, cooling rates) and raw material purity (≥99% ACS grade) is required. Purity validation via XRD (e.g., JCPDS card No. 01-076-0848) and SEM for crystallinity. Reporting guidelines (e.g., MDAR checklist) enhance transparency .

Q. What methodologies assess this compound's role in composite material stability?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate 10°C/min) evaluates thermal decomposition (onset ~590°C). Mechanical stability is tested via nanoindentation (ISO 14577) or tensile testing (ASTM E8). Environmental aging studies (85°C/85% RH for 1,000 hours) assess hygroscopicity impacts .

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